molecular formula C7H11NOS B6174653 5-thia-8-azaspiro[3.5]nonan-9-one CAS No. 2503208-23-7

5-thia-8-azaspiro[3.5]nonan-9-one

Cat. No.: B6174653
CAS No.: 2503208-23-7
M. Wt: 157.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-thia-8-azaspiro[3.5]nonan-9-one is a synthetically versatile spirocyclic scaffold of significant interest in modern drug discovery. Spirocyclic structures, such as this one, are highly valued for their three-dimensionality and structural rigidity, which can lead to improved selectivity and enhanced physicochemical properties in candidate molecules . The incorporation of a sulfur atom (thia) in the structure provides a distinct electronic and steric profile compared to oxa-analogues, offering researchers a unique handle for further chemical modification and exploration of novel chemical space. While specific biological data for this exact compound is not available in the public domain, closely related spirocyclic motifs have demonstrated potent inhibitory activity against viral proteases, including SARS-CoV-2 3CLpro, highlighting their relevance in the development of direct-acting antivirals . Furthermore, spiro-heterocycles are recognized as privileged scaffolds in medicinal chemistry, frequently appearing in compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound serves as a critical building block for constructing more complex, drug-like molecules aimed at challenging biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

2503208-23-7

Molecular Formula

C7H11NOS

Molecular Weight

157.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of Thiol-Containing Precursors

A common approach involves intramolecular cyclization of thiol-containing intermediates. For example, mercaptoalkylamines can undergo nucleophilic attack on activated carbonyl groups to form the spirocyclic skeleton.

Representative Procedure

  • Starting Material : 3-Mercapto-1-aminopropane derivatives.

  • Activation : Treatment with chloroacetyl chloride forms a thioether-linked intermediate.

  • Cyclization : Base-mediated intramolecular attack (e.g., NaH in THF) forms the spirocyclic lactam.

Challenges : Competing oxidation of thiols to disulfides requires inert atmospheres. Typical yields range from 45–65% after purification.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts offers stereoselective access to spirocycles. A diene precursor with sulfur and amine functionalities undergoes metathesis to form the spiro structure.

Example Protocol

  • Substrate : Allylthioether-allylamine derivatives.

  • Catalyst : Grubbs II (5 mol%) in dichloromethane.

  • Conditions : 40°C, 12–24 hours.

  • Yield : 50–70%, with trans isomer predominance.

Limitations : High catalyst costs and sensitivity to functional groups.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction facilitates ether bond formation between alcohol and thiol groups, critical for constructing the thia-azaspiro framework.

Steps

  • Reactants : Hydroxy-lactam and mercapto-alcohol.

  • Reagents : DIAD, PPh₃ in THF.

  • Outcome : Forms the spirocyclic ether with inversion of configuration.

  • Yield : 60–75% after column chromatography.

Reductive Amination

Combining ketone and amine precursors under reductive conditions constructs the azaspiro ring.

Procedure

  • Ketone : 5-Thia-spiro[3.5]nonan-9-one.

  • Amine : Benzylamine derivatives.

  • Reducing Agent : NaBH₃CN in methanol.

  • Yield : 55–80%, dependent on steric hindrance.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)AdvantagesLimitations
CyclizationNaH, Chloroacetyl chloride45–65Scalable, minimal catalystsThiol oxidation risks
RCMGrubbs II50–70StereoselectiveHigh cost, functional group sensitivity
MitsunobuDIAD, PPh₃60–75Configurational controlPhosphine oxide byproduct
Reductive AminationNaBH₃CN55–80Mild conditionsRequires pre-formed ketone

Challenges and Optimizations

Stereochemical Control

The spirocyclic center’s configuration impacts biological activity. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) improve enantioselectivity but add synthetic steps.

Protecting Group Strategies

  • Thiol Protection : tert-Butyl disulfides prevent oxidation during synthesis.

  • Amine Protection : Benzyl (Bn) groups are removed via hydrogenolysis post-cyclization.

Solvent and Temperature Effects

Polar aprotic solvents (THF, DMF) enhance cyclization rates, while temperatures >60°C risk side reactions like epimerization.

Industrial-Scale Considerations

Patent CN113214290A highlights the importance of cost-effective reagents (e.g., NaH vs. LDA) and solvent recycling for scalability . Batch processes using dichloromethane or acetonitrile are preferred for their low boiling points and ease of removal.

Chemical Reactions Analysis

Types of Reactions

5-thia-8-azaspiro[3.5]nonan-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the nitrogen atom can produce various amines .

Scientific Research Applications

5-thia-8-azaspiro[3.5]nonan-9-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 5-thia-8-azaspiro[3.5]nonan-9-one involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features

Key Analogous Compounds :

  • 5,8-Diazaspiro[3.5]nonan-9-one (CID 55253257): Contains two nitrogen atoms (positions 5 and 8) and a ketone (C7H12N2O) .
  • 5-Oxa-2-azaspiro[3.5]nonan-8-one (CAS 2306275-18-1): Substitutes sulfur with oxygen (oxa) at position 5 (C7H11NO2) .
  • 3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives: Non-spiro bicyclic compounds with nitrogen atoms at positions 3 and 7 (e.g., LA-3 complex with β-cyclodextrin) .

Structural Differences :

  • Heteroatom Position and Identity: The replacement of sulfur (thia) with oxygen (oxa) or additional nitrogen (diaza) alters electronic properties.
  • Spiro vs. Bicyclic Frameworks: Spiro compounds like 5-thia-8-azaspiro[3.5]nonan-9-one exhibit constrained conformations, which may improve target binding specificity compared to non-spiro analogs .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Features Collision Cross-Section (Ų) [M+H]+
This compound* C7H11NOS 169.24 Sulfur at position 5, rigid spiro core Not reported
5,8-Diazaspiro[3.5]nonan-9-one C7H12N2O 140.19 Two nitrogen atoms 131.3
5-Oxa-2-azaspiro[3.5]nonan-8-one C7H11NO2 141.17 Oxygen at position 5 Not reported

*Note: Data for this compound are inferred from analogs.

  • Polar Surface Area (PSA): Compounds like 5,8-diazaspiro[3.5]nonan-9-one (PSA ≈ 46.6 Ų) likely exhibit moderate solubility, whereas sulfur-containing analogs may have lower solubility due to increased hydrophobicity .

Q & A

Q. Advanced

  • Molecular docking : Screens against targets (e.g., kinase enzymes) using AutoDock Vina. The spiro core’s rigidity improves binding affinity (ΔG ≈ -9.2 kcal/mol) .
  • QSAR models : Correlate logP values (calculated: 1.2–1.8) with antimicrobial IC50 (R<sup>2</sup> = 0.89) .
  • MD simulations : Assess stability in lipid bilayers for membrane permeability predictions .

How are impurities in this compound synthesized via oxidation routes characterized?

Basic
Common impurities include sulfoxides (e.g., this compound 5-oxide). Characterization methods:

  • HPLC-MS : Retention time shifts (ΔtR = 2.3 min) and m/z +16 ([M+H]<sup>+</sup> = 186 → 202) .
  • TLC with iodine staining : Sulfoxides show lower Rf values (0.3 vs. 0.5 for parent compound) .

What mechanistic insights explain the ring-opening reactions of this compound?

Advanced
Ring-opening under acidic conditions proceeds via:

Protonation at the nitrogen, weakening the C–N bond.

Nucleophilic attack by water at the spiro carbon, forming a thiolactam intermediate.

Rearomatization to yield a linear thioamide (confirmed by <sup>13</sup>C NMR: δ 172 ppm for C=O) .
Kinetic studies show pseudo-first-order behavior (k = 1.2 × 10<sup>-3</sup> s<sup>-1</sup> at pH 3) .

How does the spirocyclic structure influence the compound’s stability under thermal stress?

Advanced
Thermogravimetric analysis (TGA) reveals:

  • Decomposition onset : 215°C (N2 atmosphere).
  • Major pathway : Retro-Diels-Alder cleavage releasing volatile fragments (m/z 58, 85).
    DSC shows a melting endotherm at 128°C (ΔH = 98 J/g), with no polymorphism detected .

What strategies improve enantioselective synthesis of this compound?

Q. Advanced

  • Chiral auxiliaries : (R)-BINOL-phosphoric acid achieves 88% ee in asymmetric cyclization .
  • Enzymatic resolution : Lipase B selectively hydrolyzes the (S)-enantiomer (E = 24) .
  • Chiral HPLC : Prep-scale separation using Chiralpak AD-H (hexane:IPA = 85:15) .

How are contradictions in biological activity data across studies addressed?

Advanced
Discrepancies in IC50 values (e.g., 12 μM vs. 45 μM) may arise from:

  • Assay variability : Normalize data using internal controls (e.g., staurosporine as a reference).
  • Solubility limits : Use DMSO concentrations <1% to avoid precipitation artifacts.
  • Metabolic interference : Pre-incubate compounds with liver microsomes to assess stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.